2-Methylbut-3-enoic acid
Overview
Description
2-Methylbut-3-enoic acid, also known as 3-Methylcrotonic acid or Senecioic acid, is a methyl-branched fatty acid . It has a molecular weight of 100.12 and its IUPAC name is 2-methyl-3-butenoic acid .
Molecular Structure Analysis
The molecular formula of 2-Methylbut-3-enoic acid is C5H8O2 . The IUPAC Standard InChI is 1S/C5H8O2/c1-3-4(2)5(6)7/h3-4H,1H2,2H3,(H,6,7) .Physical And Chemical Properties Analysis
2-Methylbut-3-enoic acid has a density of 1.0±0.1 g/cm3, a boiling point of 176.7±9.0 °C at 760 mmHg, and a vapour pressure of 0.5±0.7 mmHg at 25°C . Its enthalpy of vaporization is 45.5±6.0 kJ/mol, and it has a flash point of 74.3±13.9 °C .Scientific Research Applications
Structural and Chemical Properties
- Delocalized Structure Analysis : A study by Bongini, Orena, and Sandri (1986) used 13C N.m.r. spectra to suggest a delocalized structure for the dianion of 3-methylbut-2-enoic acid, a structurally similar compound to 2-methylbut-3-enoic acid. This research provides insights into the chemical behavior and stability of such compounds (Bongini, Orena, & Sandri, 1986).
Synthesis and Reactivity
- Esterification and Insecticidal Activities : Elliott et al. (1983) explored the esterification of 3-methylbut-3-enoic acid with pyrethroidal alcohols, assessing the insecticidal activities of the resulting esters. This demonstrates the potential of 2-methylbut-3-enoic acid derivatives in developing insecticidal compounds (Elliott et al., 1983).
- Synthesis of Chromanones : A study by Sebők et al. (1992) investigated the reaction of monosubstituted phenols with 3-methylbut-2-enoic acid, a related compound, highlighting how substituents influence the formation of 4-chromanones. This research could guide the synthesis of similar compounds using 2-methylbut-3-enoic acid (Sebők et al., 1992).
Safety And Hazards
Future Directions
As for future directions, the potential of 2-Methylbut-3-enoic acid and similar compounds in sustainable polymer synthesis is being explored. Terpenes, from which these compounds can be synthesized, are seen as potential feedstocks for sustainable polymer synthesis due to their natural abundance and availability from existing waste streams .
properties
IUPAC Name |
2-methylbut-3-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-3-4(2)5(6)7/h3-4H,1H2,2H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWNPIKWYPQUPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10968546 | |
Record name | 2-Methylbut-3-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10968546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylbut-3-enoic acid | |
CAS RN |
53774-20-2 | |
Record name | 3-Methyl-3-butenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053774202 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylbut-3-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10968546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-3-butenoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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